molecular formula C7H5CuNS2 B12331482 3H-1,3-benzothiazole-2-thione;copper

3H-1,3-benzothiazole-2-thione;copper

Cat. No.: B12331482
M. Wt: 230.8 g/mol
InChI Key: HXFZHDVPBWJOPB-UHFFFAOYSA-N
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Description

3H-1,3-benzothiazole-2-thione;copper is a compound that combines the benzothiazole ring system with copper. Benzothiazole is a sulfur-containing heterocycle that has a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,3-benzothiazole-2-thione typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions often include the use of catalysts such as H₂O₂/HCl in ethanol at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 3H-1,3-benzothiazole-2-thione, often involves high-temperature reactions of aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, Raney nickel for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazoles .

Mechanism of Action

The mechanism of action of 3H-1,3-benzothiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby blocking their function. It also interacts with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3H-1,3-benzothiazole-2-thione include:

Uniqueness

What sets 3H-1,3-benzothiazole-2-thione;copper apart from its similar compounds is its enhanced biological activity due to the presence of copper. The copper ion can enhance the compound’s ability to interact with biological targets, making it more effective in its applications .

Properties

Molecular Formula

C7H5CuNS2

Molecular Weight

230.8 g/mol

IUPAC Name

3H-1,3-benzothiazole-2-thione;copper

InChI

InChI=1S/C7H5NS2.Cu/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);

InChI Key

HXFZHDVPBWJOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2.[Cu]

Related CAS

4162-43-0
32510-27-3

Origin of Product

United States

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